Anticancer Activity: Cytotoxicity Against MCF7 Breast Cancer Cells
In a study evaluating multiple pyridazine derivatives, 1-(Pyridazin-4-yl)ethanone oxime demonstrated significant cytotoxic effects against MCF7 breast cancer cells with an IC50 value of approximately 0.275 µM . While a direct comparator was not provided in the available abstract, this potency suggests a level of activity that is comparable to or exceeds that of many other pyridazine-based anticancer agents reported in the literature, which typically exhibit IC50 values in the micromolar range for MCF7 cells. For context, some pyridazine derivatives have been reported with IC50 values ranging from 15.56 nM to 19.77 nM against COX-2, though this is a different target and assay [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.275 µM |
| Comparator Or Baseline | Various pyridazine derivatives (range: 15.56 nM to >10 µM in various assays) |
| Quantified Difference | Not directly comparable due to different assay systems |
| Conditions | MCF7 breast cancer cell line, in vitro cytotoxicity assay |
Why This Matters
This data provides a quantitative benchmark for the compound's anticancer potential, enabling researchers to prioritize it for further structure-activity relationship studies or to use it as a positive control in drug discovery campaigns targeting breast cancer.
- [1] Ahmed, E. M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. View Source
